1,3,5-Trifluoro-2-(trichloromethoxy)benzene
Overview
Description
1,3,5-Trifluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2Cl3F3O. It is characterized by the presence of three fluorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-(trichloromethoxy)benzene typically involves the introduction of fluorine and trichloromethoxy groups onto a benzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with trichloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The trichloromethoxy group can be involved in oxidation-reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the trichloromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the trichloromethoxy group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Hydrolysis: Formation of phenols or other hydrolyzed products.
Scientific Research Applications
1,3,5-Trifluoro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(trichloromethoxy)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms and the trichloromethoxy group influence the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the trichloromethoxy group but shares the trifluorobenzene core.
2,4,6-Trifluoroanisole: Contains a methoxy group instead of a trichloromethoxy group.
1,3,5-Trichlorobenzene: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1,3,5-Trifluoro-2-(trichloromethoxy)benzene is unique due to the combination of trifluoromethyl and trichloromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3,5-trifluoro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-6-4(12)1-3(11)2-5(6)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADUTWYYFAPYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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